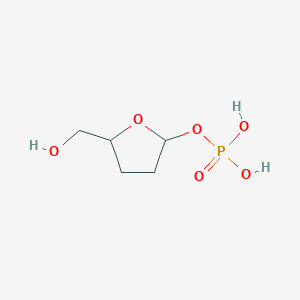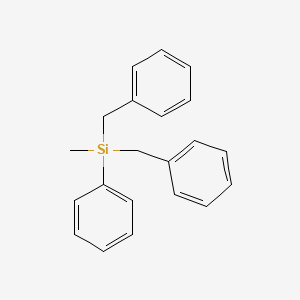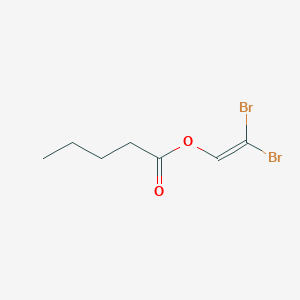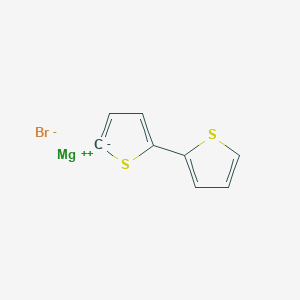
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide, also known as magnesium,[2,2’-bithiophen]-5-ylbromo, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly notable for its thiophene rings, which are sulfur-containing heterocycles, making it valuable in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is synthesized through the reaction of 2-bromothiophene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Halides: Undergoes substitution to form various substituted thiophenes.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted thiophenes, depending on the electrophile used in the reaction .
Aplicaciones Científicas De Investigación
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.
Mecanismo De Acción
The mechanism of action for magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The thiophene ring can also participate in π-π interactions, adding to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Thienylmagnesium bromide: Another Grignard reagent with a single thiophene ring.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a thiophene ring.
Uniqueness
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is unique due to its bithiophene structure, which provides enhanced reactivity and stability compared to single-ring thiophene compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
124394-47-4 |
|---|---|
Fórmula molecular |
C8H5BrMgS2 |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C8H5S2.BrH.Mg/c1-3-7(9-5-1)8-4-2-6-10-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Clave InChI |
YBJWBSSEAKHMOK-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC(=C1)C2=CC=[C-]S2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


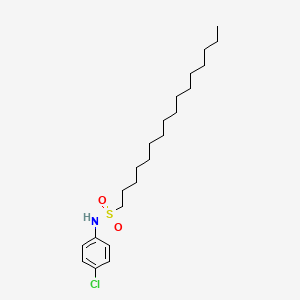
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
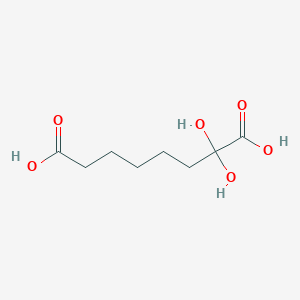
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
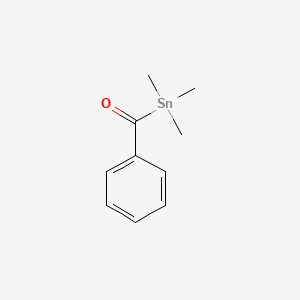
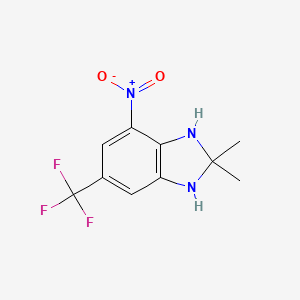
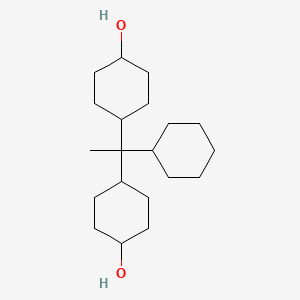

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
